molecular formula C19H20N2OS B2455098 7-(Piperidin-1-yl(thiophen-2-yl)methyl)quinolin-8-ol CAS No. 385786-46-9

7-(Piperidin-1-yl(thiophen-2-yl)methyl)quinolin-8-ol

Cat. No.: B2455098
CAS No.: 385786-46-9
M. Wt: 324.44
InChI Key: SEQAWAGFJKHOJR-UHFFFAOYSA-N
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Properties

IUPAC Name

7-[piperidin-1-yl(thiophen-2-yl)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c22-19-15(9-8-14-6-4-10-20-17(14)19)18(16-7-5-13-23-16)21-11-2-1-3-12-21/h4-10,13,18,22H,1-3,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQAWAGFJKHOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Piperidin-1-yl(thiophen-2-yl)methyl)quinolin-8-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases like sodium hydride and solvents such as dimethylformamide (DMF) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(Piperidin-1-yl(thiophen-2-yl)methyl)quinolin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated derivatives .

Scientific Research Applications

7-(Piperidin-1-yl(thiophen-2-yl)methyl)quinolin-8-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 7-(Piperidin-1-yl(thiophen-2-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets. The piperidine and quinoline moieties can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The thiophene group may also contribute to the compound’s overall bioactivity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both piperidine and thiophene groups in 7-(Piperidin-1-yl(thiophen-2-yl)methyl)quinolin-8-ol makes it unique compared to other similar compounds. This unique structure may enhance its binding affinity and specificity towards certain biological targets, potentially leading to more effective therapeutic applications .

Biological Activity

7-(Piperidin-1-yl(thiophen-2-yl)methyl)quinolin-8-ol is a complex organic compound characterized by a quinoline core, substituted with piperidine and thiophene moieties. This unique structure positions it as a promising candidate in medicinal chemistry, particularly due to its potential biological activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C17H18N2SO\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{S}\text{O}

This structure includes:

  • Quinoline ring : Known for various biological activities.
  • Piperidine group : Enhances pharmacological potential through nitrogen interactions.
  • Thiophene moiety : Contributes to electronic properties and biological interactions.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity :
    • The compound has shown potential against various bacterial strains, with studies indicating significant inhibitory effects comparable to established antibiotics. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) of 12.5 μg/mL against Staphylococcus aureus .
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Research indicates that its structural features facilitate interaction with cellular targets involved in cancer progression .
  • Neuroprotective Effects :
    • The piperidine component is linked to enhanced brain penetration, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit acetylcholinesterase, an enzyme associated with cognitive decline .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for bacterial DNA replication, such as DNA gyrase and topoisomerase IV, leading to bacterial cell death .
  • Receptor Modulation : It may act on G-protein-coupled receptors (GPCRs), which are pivotal in various signaling pathways relevant to disease mechanisms .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure HighlightsUnique Features
5-Chloroquinolin-8-olQuinoline with chlorine substitutionKnown for antibacterial properties
6-Methoxyquinolin-8-olMethoxy group at position 6 on quinolineExhibits enhanced solubility
4-(Piperidin-1-yloxy)quinolinPiperidine attached via an ether linkagePotentially lower toxicity compared to other analogs
7-(Morpholinomethyl)quinolinMorpholine instead of piperidineDifferent pharmacological profile

The dual functionality provided by both the thiophene and piperidine groups in this compound enhances its efficacy and selectivity as a therapeutic agent compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound:

  • Synthesis Protocols : The synthesis typically involves multi-step reactions starting from commercially available precursors, optimizing conditions for yield and purity .
  • In Vitro Studies : In vitro evaluations have demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Animal Models : Preliminary in vivo studies indicate neuroprotective effects in animal models of Alzheimer's disease, supporting its role as a dual inhibitor of cholinesterases .

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